5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid;hydrochloride
Description
5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid hydrochloride is a heterocyclic compound featuring an oxazole core substituted at the 5-position with a 3-aminopropyl chain and at the 3-position with a carboxylic acid group. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
5-(3-aminopropyl)-1,2-oxazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c8-3-1-2-5-4-6(7(10)11)9-12-5;/h4H,1-3,8H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHGPKLHWIFYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)CCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. This reaction often requires a base, such as sodium hydride, and is conducted under reflux conditions.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the oxazole intermediate with 3-bromopropylamine in the presence of a base like potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl side chain, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the aminopropyl group.
Reduction: Alcohols or amines derived from the oxazole ring or carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological receptors, including the melanocortin-5 receptor (MC5R), which is involved in various physiological processes such as energy homeostasis and inflammation .
Case Study: MC5R Modulation
Research indicates that derivatives of 5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid can modulate the activity of MC5R. This modulation could lead to novel treatments for conditions like obesity and metabolic disorders .
Antimicrobial Activity
The compound has shown promise in antimicrobial studies against Gram-positive bacteria and drug-resistant fungal pathogens. Its derivatives have been evaluated for their ability to inhibit the growth of resistant strains, which is critical given the rise of antimicrobial resistance globally .
Data Table: Antimicrobial Efficacy
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Clostridium difficile | 32 µg/mL |
| Compound C | Candida auris | 8 µg/mL |
Anticancer Research
Preliminary studies have indicated that 5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid exhibits anticancer properties. It has been tested on various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action .
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro assays using A549 human lung cancer cells revealed that certain derivatives of the compound significantly reduced cell viability compared to controls. The results suggest potential pathways through which these compounds induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds or ionic interactions, while the oxazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic Acid Hydrochloride
- Structure: Differs by replacing the 3-aminopropyl group with a piperidinylmethyl moiety.
- Molecular Formula : C₁₁H₁₇N₂O₃·HCl (estimated).
- Key Differences: The piperidine ring introduces a bulky, lipophilic group, which may reduce aqueous solubility compared to the linear aminopropyl chain. Such modifications are common in drug design to optimize pharmacokinetics .
5-(2-Chlorophenyl)-1,2-oxazole-3-carboxylic Acid (CAS 334017-34-4)
- Structure : Substituted with a 2-chlorophenyl group at the 5-position.
- Molecular Formula: C₁₀H₆ClNO₃.
- This compound is used as an intermediate in antimicrobial agents .
5-(4-Cyanophenyl)-1,2-oxazole-3-carboxylic Acid (CAS 1375064-45-1)
- Structure: Features a 4-cyanophenyl substituent.
- Molecular Formula : C₁₁H₆N₂O₃.
- Key Differences: The electron-withdrawing cyano group may stabilize the oxazole ring and influence the acidity of the carboxylic acid. Such derivatives are explored in materials science and enzyme inhibition studies .
Analogues with Different Heterocyclic Cores
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride (CAS 952233-33-9)
- Structure : Replaces the oxazole with a 1,2,4-oxadiazole ring.
- Molecular Formula : C₆H₁₂ClN₃O.
- Key Differences : The oxadiazole core is more electron-deficient, altering reactivity and binding affinity. This compound is utilized in synthesizing antimicrobial agents, highlighting the pharmacological relevance of heterocyclic amines .
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS 247584-10-7)
- Structure: Pyrazole core with amino, methyl, and propyl substituents.
- Molecular Formula : C₈H₁₅ClN₄O.
- Such compounds are studied for phosphodiesterase inhibition .
Physicochemical and Functional Comparisons
Biological Activity
5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound, supported by data tables and case studies from various research findings.
Synthesis of the Compound
The synthesis of 5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid; hydrochloride typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. The oxazole ring structure contributes to its biological activity, particularly in antimicrobial and antioxidant properties.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit notable antimicrobial properties. A comprehensive review highlighted the Minimum Inhibitory Concentrations (MIC) of various oxazole compounds against different microbial strains:
| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | E. coli | S. aureus |
|---|---|---|---|---|---|
| 5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid; HCl | TBD | TBD | TBD | TBD | TBD |
| Reference Drug (e.g., Ampicillin) | 0.5-2 | 0.8 | 1.6 | 0.5 | 1.0 |
Note: Specific MIC values for 5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid; hydrochloride were not available in the reviewed literature but are expected to be comparable based on structural similarities with other oxazole derivatives .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. A study demonstrated that modifications in the structure of similar compounds could enhance their ability to protect cells from oxidative stress, suggesting a potential for therapeutic applications in conditions like Friedreich's ataxia .
Case Studies
- Cell Protection in Oxidative Stress : One study found that certain analogs of oxazole compounds were effective in protecting lymphocytes from oxidative damage at micromolar concentrations, indicating potential applications in neurodegenerative diseases .
- Antimicrobial Efficacy : A series of experiments showed that various oxazole derivatives had significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics such as ampicillin .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-(3-aminopropyl)-1,2-oxazole-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Heterocyclic Synthesis : Isoxazole rings can be synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For the 3-aminopropyl side chain, introduce the amine group post-cyclization using reductive amination or alkylation (e.g., with 3-aminopropyl bromide) under basic conditions .
- Hydrochloride Salt Formation : After isolating the free base, treat with HCl in anhydrous ethanol or diethyl ether to precipitate the hydrochloride salt. Monitor pH to ensure stoichiometric equivalence .
- Optimization : Use sodium acetate as a catalyst in refluxing acetic acid to improve yields (≥85%) . Characterize intermediates via H NMR and LC-MS to track functional group incorporation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity Analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to confirm ≥98% purity .
- Structural Confirmation : Employ C NMR to resolve the oxazole ring (C-3 carbonyl at ~160 ppm) and amine proton signals (δ 1.5–2.5 ppm for the aminopropyl chain). FT-IR can validate carboxylic acid (1700–1750 cm) and ammonium (2500–3000 cm) groups .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Methodology :
- Solubility : Test in DMSO (≥50 mg/mL), water (limited solubility due to zwitterionic forms), and ethanol (moderate solubility). Use sonication for 10–15 minutes to enhance dissolution .
- Stability : Store at –20°C under argon to prevent hygroscopic degradation. For short-term use, keep in desiccators with silica gel. Monitor decomposition via TLC (Rf shifts) over 30 days .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding to HSP90 (a target for oxazole derivatives). Parameterize the protonated amine and carboxylic acid groups for accurate charge assignment .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets. Analyze hydrogen bonds between the oxazole ring’s nitrogen and catalytic residues (e.g., Asp93 in HSP90) .
- QSAR : Correlate substituent effects (e.g., aminopropyl chain length) with inhibitory activity using CoMFA or CoMSIA .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC values in enzyme inhibition assays)?
- Methodology :
- Assay Standardization : Use a unified protocol (e.g., ATPase assay for HSP90 inhibition) with positive controls (e.g., geldanamycin). Normalize data to protein concentration (Bradford assay) .
- Buffer Compatibility : Test activity in Tris-HCl (pH 7.4) vs. phosphate buffers; chloride ions from the hydrochloride salt may interfere with some assays .
- Meta-Analysis : Compare datasets using ANOVA to identify outliers. Replicate studies with ≥3 independent batches to assess batch-to-batch variability .
Q. How can researchers design derivatives to enhance selectivity for specific biological targets?
- Methodology :
- Bioisosteric Replacement : Substitute the carboxylic acid with a sulfonamide group to improve membrane permeability. Replace the aminopropyl chain with a piperazine ring for receptor-specific interactions .
- SAR Studies : Synthesize analogs with varied chain lengths (e.g., 2–4 carbons) and test in cell-based assays (e.g., cytotoxicity in HeLa cells). Use logP calculations (ChemDraw) to optimize hydrophobicity .
- Click Chemistry : Functionalize the oxazole ring with azide groups for CuAAC reactions with alkyne-tagged biomarkers .
Data Contradiction Analysis
Q. How should discrepancies in spectral data (e.g., NMR shifts) between synthetic batches be addressed?
- Methodology :
- Batch Comparison : Re-run NMR with identical solvents (e.g., DO for hydrochloride salts) and internal standards (TMS). Check for residual solvents (e.g., acetic acid) that may alter shifts .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted aminopropyl intermediates). Adjust reaction time/temperature to minimize side reactions .
- Collaborative Validation : Share samples with independent labs for cross-platform spectral analysis (e.g., compare Bruker vs. Jeol NMR instruments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
